2-[3-bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is an organic compound with a complex structure that includes a bromine atom, a methylsulfanyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride typically involves several steps:
Bromination: The starting material, 2-(methylsulfanyl)phenyl, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the aromatic ring.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an appropriate amine, such as ethan-1-amine, under basic conditions to form the amine derivative.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated and methylsulfanyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the amine group makes it a candidate for drug development, particularly in the design of receptor agonists or antagonists.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-[3-bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the bromine and methylsulfanyl groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[3-chloro-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
2-[3-bromo-2-(ethylsulfanyl)phenyl]ethan-1-amine hydrochloride: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
2-[3-bromo-2-(methylsulfanyl)phenyl]propan-1-amine hydrochloride: Similar structure but with a propan-1-amine group instead of ethan-1-amine.
Uniqueness
The uniqueness of 2-[3-bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
This compound’s distinct properties make it a valuable subject of study in both academic and industrial research, contributing to advancements in synthetic chemistry, pharmacology, and materials science.
Properties
CAS No. |
2680534-67-0 |
---|---|
Molecular Formula |
C9H13BrClNS |
Molecular Weight |
282.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.